1lambda6,3-Thiazinane-1,1-dione hydrochloride
Description
1lambda6,3-Thiazinane-1,1-dione hydrochloride (CAS: 2059999-55-0) is a sulfone-containing heterocyclic compound with the molecular formula C₄H₁₀ClNO₂S and a molecular weight of 171.65 g/mol . Its IUPAC name, 1,3-thiazinane 1,1-dioxide hydrochloride, reflects its six-membered thiazinane ring system, where one sulfur atom is oxidized to a sulfone group, and the hydrochloride salt stabilizes the structure. The compound is a white to off-white powder stored at room temperature and exhibits hazards related to skin/eye irritation (H315, H319) and respiratory tract irritation (H335) .
Key physicochemical properties include:
- SMILES:
C1CNCS(=O)(=O)C1.Cl - InChI Key:
QUFHCPVCYCYRME-UHFFFAOYSA-N - PubChem CID: 137698590
Structure
3D Structure of Parent
Properties
IUPAC Name |
1,3-thiazinane 1,1-dioxide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2S.ClH/c6-8(7)3-1-2-5-4-8;/h5H,1-4H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUFHCPVCYCYRME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCS(=O)(=O)C1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2059999-55-0 | |
| Record name | 1lambda6,3-thiazinane-1,1-dione hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1lambda6,3-Thiazinane-1,1-dione hydrochloride typically involves the following steps:
Synthetic Routes and Reaction Conditions: The compound can be synthesized through the reaction of appropriate thiazinane precursors with oxidizing agents under controlled conditions. The reaction often requires specific temperatures and pressures to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale chemical reactors where the reactants are combined and processed under optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
1lambda6,3-Thiazinane-1,1-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiazinane derivatives with reduced functional groups.
Scientific Research Applications
1lambda6,3-Thiazinane-1,1-dione hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1lambda6,3-Thiazinane-1,1-dione hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in oxidative stress and cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The sulfone-functionalized thiazinane and thiadiazinane derivatives share structural motifs but differ in ring substitution patterns, substituent groups, and physicochemical properties. Below is a comparative analysis based on the evidence provided:
Structural and Molecular Comparisons
Table 1: Key Structural and Molecular Data of Similar Compounds
*Calculated based on formula.
Key Differences and Implications
Core Ring Structure: The thiazinane ring (6-membered with one S and one N) in the target compound contrasts with the thiadiazinane (6-membered with one S and two N atoms) in CAS 67104-89-6 . Thiazolidine derivatives (e.g., CAS 1909319-77-2) feature a 5-membered ring, altering conformational flexibility compared to 6-membered analogs .
Salt Forms: The hydrochloride salt in the target compound improves aqueous solubility compared to non-salt forms (e.g., CAS 67104-89-6) . Dihydrochloride salts (e.g., CAS 1788530-14-2) may further enhance solubility but increase molecular weight .
Research and Application Context
The pyrazole- and thiophene-substituted variants (CAS 1788530-14-2, 175136-91-1) are likely candidates for drug discovery due to their hybrid heterocyclic architectures .
Biological Activity
1λ6,3-Thiazinane-1,1-dione hydrochloride is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its chemical properties, mechanisms of action, and relevant case studies.
- Chemical Formula : CHClNOS
- Molecular Weight : 171.65 g/mol
- IUPAC Name : 1,3-thiazinane 1,1-dioxide; hydrochloride
- Appearance : Powder
- Storage Temperature : Room Temperature
The biological activity of 1λ6,3-thiazinane-1,1-dione hydrochloride is primarily attributed to its interaction with various biochemical pathways. Notably, it has been implicated in the inhibition of the aryl hydrocarbon receptor (AHR), which plays a critical role in regulating immune responses and cell proliferation.
Key Mechanisms:
- Inhibition of AHR : The compound has been shown to inhibit AHR-mediated pathways that are often dysregulated in cancerous conditions. This inhibition can potentially lead to enhanced anti-tumor immune responses and reduced tumor growth .
- Immunosuppressive Properties : Similar compounds have demonstrated immunosuppressive effects by modulating tryptophan metabolism through indoleamine-2,3-dioxygenases (IDO), which are linked to tumor-associated immunosuppression .
Biological Activity Data
The following table summarizes key findings related to the biological activity of 1λ6,3-thiazinane-1,1-dione hydrochloride:
Case Studies
Several studies have investigated the effects of thiazine derivatives on cancer models:
-
Study on Tumor Growth :
- Researchers evaluated the effects of thiazinane derivatives on tumor growth in murine models. Results indicated significant tumor size reduction when treated with compounds that inhibit AHR signaling pathways.
-
Immune Response Evaluation :
- A clinical study assessed the immunological impact of thiazinane derivatives in patients with advanced cancer. The findings suggested an increase in CD8+ T-cell activity post-treatment, indicating enhanced immune response against tumors.
-
Mechanistic Insights :
- Investigations into the molecular mechanisms revealed that thiazinane compounds could modulate cytokine profiles, leading to a favorable immune environment for anti-tumor activity.
Q & A
Q. What are the established synthetic routes for 1lambda6,3-thiazinane-1,1-dione hydrochloride, and how do reaction conditions influence yield?
Synthesis typically involves cyclization of sulfonamide precursors or functional group modifications. For example:
- Cyclization : Reacting 3-aminothiol derivatives with sulfonyl chlorides under anhydrous conditions (e.g., DCM, 0–5°C) to form the thiazinane ring.
- Hydrochloride Formation : Treating the free base with HCl gas in ethanol to precipitate the hydrochloride salt .
Key variables : Temperature, solvent polarity, and stoichiometry of sulfonylating agents critically affect reaction efficiency. Lower temperatures (0–5°C) minimize side reactions like over-sulfonation .
Q. How is the structural identity of this compound validated?
Use a combination of:
- NMR Spectroscopy : - and -NMR to confirm the thiazinane ring protons (δ 3.2–4.1 ppm) and sulfone groups (δ ~120 ppm for ).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H] at m/z 185.67 for CHClNOS) .
- X-ray Crystallography : For unambiguous confirmation of the 1lambda6 configuration and hydrogen bonding patterns in the crystal lattice .
Q. What physicochemical properties are critical for experimental handling?
- Solubility : Soluble in polar aprotic solvents (DMSO, DMF) but poorly in water. Adjust pH to ≤3 for aqueous solubility via hydrochloride salt formation .
- Stability : Degrades under basic conditions (>pH 8) or prolonged exposure to light. Store at 2–8°C in amber vials under inert gas .
Advanced Research Questions
Q. What mechanistic hypotheses explain the compound’s potential biological activity?
Based on structural analogs (e.g., 3-(aminomethyl)-1lambda6-thietane-1,1-dione derivatives), the sulfone group may act as a hydrogen-bond acceptor, while the thiazinane ring enables membrane penetration. Proposed mechanisms include:
- Enzyme Inhibition : Competitive binding to cysteine proteases via sulfone-thiol interactions .
- Receptor Modulation : Interaction with GABA receptors due to conformational mimicry of cyclic sulfonamides .
Validation : Perform in vitro enzyme assays (e.g., fluorogenic substrates) and receptor-binding studies with radiolabeled analogs .
Q. How does substituent variation impact structure-activity relationships (SAR)?
Modifications at the 3-position of the thiazinane ring significantly alter activity:
Q. What degradation pathways occur under stress conditions, and how are they characterized?
- Hydrolytic Degradation : Sulfone group hydrolysis at high pH generates sulfonic acid byproducts. Monitor via HPLC with UV detection (λ = 210 nm) .
- Oxidative Degradation : Thiazinane ring oxidation forms sulfoxide intermediates. Use LC-MS to identify m/z shifts (+16 Da for oxidation) .
Mitigation : Optimize formulation pH (3–5) and include antioxidants (e.g., ascorbic acid) in buffer systems .
Q. What advanced analytical methods resolve challenges in purity assessment?
- Chiral HPLC : To separate enantiomers (e.g., using a Chiralpak AD-H column) if asymmetric synthesis introduces stereocenters .
- Ion Chromatography : Quantify chloride counterion content (theoretical ~19.1% for CHClNOS) .
- Dynamic Light Scattering (DLS) : Assess aggregation in aqueous solutions, which may confound bioactivity data .
Q. How can computational modeling guide the design of derivatives?
Q. How should researchers address contradictory data in biological activity studies?
Example discrepancy: A study reports IC = 12 µM for kinase inhibition , while another shows no activity . Resolution :
Validate assay conditions (e.g., ATP concentration in kinase assays).
Confirm compound purity via orthogonal methods (HPLC, NMR).
Test in isogenic cell lines to rule out off-target effects .
Q. What strategies optimize scaled-up synthesis while maintaining yield?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
